daldinone C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(2R,11S,12S)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione |
InChI |
InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12-,20-/m0/s1 |
InChI Key |
OYRYUFABCKQXTO-TVLKGPQESA-N |
Isomeric SMILES |
C1CC(=O)C2=C(C=CC3=C2[C@@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O |
Canonical SMILES |
C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O |
Synonyms |
daldinone C |
Origin of Product |
United States |
Discovery, Isolation, and Production of Daldinone C
Sources and Ecological Niches
Daldinone C has been isolated from endophytic fungi found in both terrestrial and marine-associated environments. The specific host plants and the fungi they harbor provide unique biochemical pathways for the production of this complex molecule.
Endophytic fungi inhabiting terrestrial plants are a primary source for the discovery of this compound and its analogues.
This compound was first reported as a new benzo[j]fluoranthene-based secondary metabolite isolated from the endophytic fungus Hypoxylon truncatum (strain IFB-18). acs.orgacs.orgnih.gov This fungus was found residing within the symptomless stem tissue of the terrestrial plant Artemisia annua. acs.orgacs.orgnih.gov In the initial study, the solid culture of the fungus was extracted using a chloroform/methanol (B129727) mixture. acs.orgacs.org This process yielded two new compounds, named this compound and daldinone D, alongside two other known metabolites, altechromone A and (4S)-5,8-dihydroxy-4-methoxy-α-tetralone. acs.orgacs.orgnih.gov The structures of these new compounds were determined using mass spectrometry, 1D and 2D nuclear magnetic resonance (NMR) spectra, and confirmed by X-ray diffraction analysis. acs.orgacs.orgnih.gov Both this compound and daldinone D were found to exhibit substantial cytotoxic activity against the human colorectal cancer cell line SW1116. acs.orgacs.orginnovareacademics.in
Table 1: Metabolites Isolated from Hypoxylon truncatum (IFB-18)
| Compound Name | Classification | Reference |
|---|---|---|
| This compound | New benzo[j]fluoranthene | acs.orgacs.org |
| Daldinone D | New benzo[j]fluoranthene | acs.orgacs.org |
| Altechromone A | Known metabolite | acs.orgacs.org |
Beyond its initial discovery, this compound and related compounds have been identified in other terrestrial fungi. For instance, various benzo[j]fluoranthene derivatives, such as hypoxylonols, have been isolated from the wood-rotting fungus Hypoxylon truncatum collected from wild mushrooms in Korea, highlighting its presence in different terrestrial ecosystems. researchgate.net
The search for novel bioactive compounds has extended to fungi in marine and marine-associated ecosystems, which has led to further isolations of this compound.
An endophytic fungus identified as Annulohypoxylon sp., isolated from the mangrove plant Rhizophora racemosa in Cameroon, was also found to produce this compound. researchgate.netuni-duesseldorf.deresearchgate.net Fractionation of the fungal extract led to the isolation of nine secondary metabolites. researchgate.net These included new benzo[j]fluoranthene compounds named daldinones H and J, an artifact named daldinone I, and six other known compounds, one of which was this compound. researchgate.netresearchgate.net The other known compounds identified were hypoxylonol C, daldinone B, 3,4-dihydro-3,4,6,8-trihydroxy-l(2H)-naphthalenone, (R)-scytalone, and 1-hydroxy-8-methoxynaphthalene. researchgate.netresearchgate.net This discovery underscores the role of mangrove ecosystems as a rich reservoir for fungi that produce structurally diverse metabolites. semanticscholar.orgmdpi.com
Table 2: Metabolites Isolated from Annulohypoxylon sp.
| Compound Name | Classification | Reference |
|---|---|---|
| Daldinone H | New benzo[j]fluoranthene | researchgate.netresearchgate.net |
| Daldinone I | New benzo[j]fluoranthene (artefact) | researchgate.netresearchgate.net |
| Daldinone J | New benzo[j]fluoranthene | researchgate.netresearchgate.net |
| This compound | Known benzo[j]fluoranthene | researchgate.netresearchgate.net |
| Hypoxylonol C | Known metabolite | researchgate.netresearchgate.net |
| Daldinone B | Known metabolite | researchgate.netresearchgate.net |
| 3,4-dihydro-3,4,6,8-trihydroxy-l(2H)-naphthalenone | Known metabolite | researchgate.netresearchgate.net |
| (R)-scytalone | Known metabolite | researchgate.netresearchgate.net |
The fungus Daldinia eschscholtzii, isolated from the terrestrial orchid Paphiopedilum exul in Thailand, has also been identified as a source of this compound. nih.govmdpi.com Chemical investigation of this orchid-derived fungus led to the isolation of two new compounds, daldinones F and G, along with the known compounds this compound and daldinone D. nih.govmdpi.com Fungi from the genus Daldinia are well-recognized for producing a wide variety of secondary metabolites. nih.govresearchgate.net
Isolation from Endophytic Fungi Associated with Marine Environments
Marasmius berteroi from Mycelial Fermentation
The fungus Marasmius berteroi, a small orange mushroom found in southeastern China, has been identified as a source of this compound. mdpi.com In a study focused on the secondary metabolites of this fungus, researchers isolated this compound along with other naphthalene (B1677914) compounds from the mycelial fermentation products of Marasmius berteroi. mdpi.comnih.gov The fungus was cultured on a potato dextrose agar (B569324) (PDA) medium and then transferred to a liquid medium for 30 days under static conditions to allow for the production of these metabolites. mdpi.com The isolation process involved extraction and chromatographic techniques to separate the various compounds present in the fermentation broth. mdpi.com
Daldinia sp. TJ403-LS1 from Medicinal Plants (Anoectochilus roxburghii)
This compound has also been isolated from the fungus Daldinia sp. TJ403-LS1. researchgate.netx-mol.net This particular fungal strain was originally isolated from the roots of the medicinal plant Anoectochilus roxburghii. researchgate.netx-mol.net The discovery of this compound in an endophytic fungus associated with a medicinal plant suggests a potential symbiotic relationship and highlights the importance of exploring such ecological niches for novel bioactive compounds. researchgate.net The isolation from Daldinia sp. TJ403-LS1 involved spectroscopic methods, including 1D & 2D NMR and HRESIMS analyses, to confirm its structure. researchgate.net
Occurrence in Daldinia Genus and Related Xylariaceae
The genus Daldinia, belonging to the family Xylariaceae, is a well-known producer of a diverse array of secondary metabolites. nih.govresearchgate.netscielo.brinpa.gov.br this compound is among the numerous compounds that have been identified from various species within this genus. mdpi.comtandfonline.comnih.gov Fungi of the family Hypoxylaceae, which is closely related to Xylariaceae, are also known for producing a wide range of secondary metabolites, and some species have been found to produce this compound. tandfonline.comrkmvc.ac.in The consistent presence of such compounds within these fungal groups underscores their chemotaxonomic significance. nih.gov
Table 1: Fungal Sources of this compound
| Fungal Species | Isolation Source | Reference(s) |
| Marasmius berteroi | Mycelial Fermentation | mdpi.comnih.gov |
| Daldinia sp. TJ403-LS1 | Endophyte from Anoectochilus roxburghii | researchgate.netx-mol.net |
| Daldinia eschscholtzii | Orchid Endophyte | mdpi.com |
| Hypoxylon truncatum IFB-18 | Endophyte from Artemisia annua | acs.org |
| Annulohypoxylon sp. | Mangrove Endophyte | rkmvc.ac.in |
Cultivation and Fermentation Methodologies for Enhanced Production
To increase the yield of this compound and other valuable secondary metabolites, researchers have explored various cultivation and fermentation techniques.
Solid-State Fermentation Techniques
Solid-state fermentation (SSF) is a cultivation method where microorganisms grow on a solid substrate with low moisture content. mdpi.combiofueljournal.com This technique is often preferred for fungal cultivation as it can mimic their natural growing conditions and has been shown to enhance the production of certain secondary metabolites. wur.nljmb.or.krird.fr While specific studies detailing the optimization of SSF for this compound production are not extensively documented, the general principles of SSF, such as the selection of appropriate solid substrates (e.g., wheat bran, rice) and optimization of moisture content, are applicable. jmb.or.kr
One Strain Many Compounds (OSMAC) Approach for Metabolite Induction
The "One Strain Many Compounds" (OSMAC) approach is a strategy used to induce the production of a wider range of secondary metabolites from a single microbial strain by systematically altering cultivation parameters. uni-duesseldorf.deresearchgate.netscielo.br This method is based on the principle that many biosynthetic gene clusters in fungi are silent under standard laboratory conditions and can be activated by changing the culture environment. uni-duesseldorf.deresearchgate.net
Table 2: Factors Influencing Secondary Metabolite Production via OSMAC Approach
| Parameter | Influence on Fungal Metabolism | Reference(s) |
| Medium Composition | Changes in carbon, nitrogen, and phosphate (B84403) sources can induce the production of different secondary metabolites. | researchgate.netscielo.brcore.ac.uk |
| pH | Affects enzyme activity and nutrient uptake, thereby influencing metabolic pathways. | informaticsjournals.co.inmdpi.com |
| Temperature | Can trigger stress responses and alter the expression of biosynthetic gene clusters. | mdpi.com |
| Aeration | Oxygen availability is crucial for the growth and metabolism of many fungi. | researchgate.net |
| Salinity | Can induce the production of unique metabolites in halotolerant or marine-derived fungi. | uni-duesseldorf.de |
| Metal Ions | Can act as cofactors for enzymes or as signaling molecules to regulate gene expression. | mdpi.com |
Impact of Physical Parameters (e.g., temperature, pH, oxygen conditions)
The biosynthesis of fungal secondary metabolites, including this compound, is profoundly influenced by physical cultivation parameters. uni-duesseldorf.de Optimizing these conditions is a cornerstone of the "One Strain Many Compounds" (OSMAC) approach, which leverages environmental manipulation to activate metabolic pathways. frontiersin.orgencyclopedia.pub Factors such as temperature, pH, and aeration can dictate both the growth rate of the producing fungus and the expression of specific gene clusters. uni-duesseldorf.decore.ac.uk
Studies on Daldinia eschscholtzii, a known producer of daldinone-class compounds, provide insight into the optimal physical conditions for growth and, by extension, metabolite production. Research indicates that the ideal temperature for mycelial growth and biomass accumulation for D. eschscholtzii is generally between 25°C and 35°C. researchgate.netinpa.gov.brbanglajol.info One study found the best radial growth occurred at 35°C, while the greatest mycelial mass was achieved at 25°C and 30°C. inpa.gov.br Growth typically ceases at temperatures of 35°C and above. inpa.gov.br
The pH of the culture medium is another critical factor. nih.gov While some fungi are sensitive to pH changes, D. eschscholtzii has been shown to be relatively insensitive, capable of growing across a broad pH range from 5 to 9. researchgate.netbanglajol.info However, for the production of certain metabolites, even in tolerant species, a specific pH may be preferable. For instance, in the production of xanthan gum by bacteria, the optimal pH for biomass growth (6.0-7.0) differs from that for gum production (~8.0). nih.gov This suggests that while D. eschscholtzii can grow in various pH conditions, the yield of this compound could be dependent on a more specific pH value. Fermentation can be carried out in either solid-state or submerged liquid cultures, with the latter allowing for easier control over parameters like pH and dissolved oxygen. nih.gov
| Parameter | Optimal Range for D. eschscholtzii Growth | Source(s) |
| Temperature | 25°C - 35°C | researchgate.netinpa.gov.brbanglajol.info |
| pH | 5.0 - 9.0 | researchgate.netbanglajol.info |
Co-cultivation Strategies with Microorganisms
Many fungal biosynthetic gene clusters (BGCs) remain unexpressed, or "silent," under standard laboratory monoculture conditions. mdpi.comresearchgate.netopenbiotechnologyjournal.com Co-cultivation, which mimics the natural, competitive microbial environment, is a powerful strategy to induce the production of these cryptic secondary metabolites. encyclopedia.pubnih.gov This interspecies "crosstalk" can trigger defense mechanisms in the fungus, leading to the synthesis of novel or higher-yield compounds. openbiotechnologyjournal.comnih.gov
Fungus-Bacteria Interactions for Gene Cluster Activation
The interaction between fungi and bacteria is a key driver for the activation of silent BGCs. nih.gov When a fungus like Annulohypoxylon sp., a known producer of daldinones, is grown in the presence of bacteria, the competition for resources and chemical signaling can activate previously dormant metabolic pathways. uni-duesseldorf.deresearchgate.net
A notable study demonstrated that co-cultivating Annulohypoxylon sp. with actinomycete bacteria, specifically Streptomyces lividans or Streptomyces coelicolor, resulted in a significant metabolic shift. researchgate.net While this particular experiment reported a 38-fold increase in the production of 1-hydroxy-8-methoxynaphthalene, it highlights a successful fungus-bacteria interaction involving a daldinone-producing species. researchgate.net Conversely, co-cultivation with Bacillus subtilis or Bacillus cereus did not produce a significant induction, indicating the specificity of these interactions. researchgate.net The activation mechanism can involve the bacteria triggering epigenetic changes, such as histone modification, in the fungus, which removes the repressive state of the chromatin and allows for the transcription of the silent genes. mdpi.com
| Fungal Strain | Bacterial Co-culture Strain | Outcome | Source(s) |
| Annulohypoxylon sp. | Streptomyces lividans | Significant induction of a secondary metabolite. | researchgate.net |
| Annulohypoxylon sp. | Streptomyces coelicolor | Significant induction of a secondary metabolite. | researchgate.net |
| Annulohypoxylon sp. | Bacillus subtilis | No significant induction detected. | researchgate.net |
| Annulohypoxylon sp. | Bacillus cereus | No significant induction detected. | researchgate.net |
Induced Expression of Silent Biosynthetic Gene Clusters
Genomic analyses have revealed that fungi possess a vast potential for producing diverse secondary metabolites, but many of the corresponding BGCs are silent under typical lab conditions. mdpi.commdpi.com Strategies that activate these silent clusters are crucial for discovering new natural products. mdpi.comsemanticscholar.org
Co-culture is a primary method for this activation, creating a more ecologically relevant environment where microbial competition induces the expression of otherwise cryptic compounds. researchgate.netnih.govmdpi.com Another powerful technique is the use of epigenetic modifiers. For example, treating a Daldinia sp. culture with the histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA) successfully induced the production of the new chlorinated polyketide, daldinone E. nih.gov This demonstrates that the BGCs for daldinone-type compounds can indeed be silent and can be awakened through chemical epigenetic modulation, a technique that alters gene expression without changing the DNA sequence itself. mdpi.comnih.gov These approaches effectively unlock the latent chemical diversity of the fungal genome.
Extraction and Isolation Procedures
The purification of this compound from fungal cultures is a multi-step process involving initial solvent extraction followed by various chromatographic techniques. nih.govvulcanchem.com
Solvent Extraction Methods
The first step in isolating this compound is to extract the crude mixture of metabolites from the fungal culture (either the mycelium or the solid/liquid medium). This is achieved using organic solvents, based on the principle that polar solvents dissolve polar molecules and non-polar solvents dissolve non-polar ones. ijbsac.org
For daldinones and related compounds, a range of solvents and mixtures have been successfully employed. In one instance, this compound was isolated from a chloroform/methanol (CHCl₃/MeOH) (1:1) extract of a solid culture of Hypoxylon truncatum. vulcanchem.com Other research on Daldinia concentrica utilized an ethyl acetate (B1210297) extract to isolate daldinone A, a structurally related compound. nih.gov In the isolation of daldinone E from a Daldinia sp., the crude extract was generated from a solvent pool of hexanes, ethyl acetate (EtOAc), and dichloromethane-methanol (CH₂Cl₂–MeOH). nih.gov The choice of solvent is critical for efficiently extracting the target compound from the complex biomass.
| Extraction Solvent/System | Source Organism | Target Compound(s) | Source(s) |
| Chloroform/Methanol (1:1) | Hypoxylon truncatum | This compound, Daldinone D | vulcanchem.com |
| Ethyl Acetate | Daldinia concentrica | Daldinone A | nih.gov |
| Hexanes–EtOAc & CH₂Cl₂–MeOH | Daldinia sp. | Daldinone E | nih.gov |
Chromatographic Purification Techniques
Following solvent extraction, the resulting crude extract contains a complex mixture of metabolites. ijbsac.org Isolating pure this compound requires several sequential chromatographic purification steps. mdpi.com
A common initial step is fractionation using silica gel vacuum or column chromatography . nih.govvulcanchem.com This technique separates compounds based on their polarity, with different solvent gradients (e.g., gradients of hexanes–EtOAc and CH₂Cl₂–MeOH) used to elute fractions of decreasing or increasing polarity. nih.gov
Fractions containing the target compound are then subjected to further purification. Size-exclusion chromatography , often using a Sephadex LH-20 column, is frequently employed. nih.govvulcanchem.com This method separates molecules based on their size. A common eluent for this step is a 1:1 mixture of dichloromethane (B109758) and methanol (CH₂Cl₂–MeOH). nih.gov
The final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) , particularly preparative-scale Reverse-Phase HPLC (RP-HPLC). nih.govvulcanchem.com This technique offers high resolution for separating structurally similar compounds. mdpi.com For instance, the purification of a daldinone analogue was accomplished using a Gemini C₁₈ column with an eluent of 55% methanol in water containing 0.1% formic acid. nih.gov This multi-step chromatographic approach is essential to obtain this compound with a high degree of purity for structural elucidation and further study.
| Purification Step | Chromatographic Technique | Stationary Phase / Column | Mobile Phase / Eluent | Source(s) |
| 1. Initial Fractionation | Vacuum Column Chromatography | Silica Gel | Gradients of Hexanes-EtOAc and CH₂Cl₂-MeOH | nih.gov |
| 2. Intermediate Purification | Column Chromatography | Sephadex LH-20 | 1:1 CH₂Cl₂–MeOH | nih.gov |
| 3. Final Purification | Preparative HPLC | Gemini C₁₈ | 55% MeOH in 0.1% formic acid | nih.gov |
Chemical Synthesis and Derivatization Strategies
Synthetic Approaches to the Daldinone C Core Structure
The core structure of this compound is a benzo[j]fluoranthene. Synthetic strategies towards this framework often involve the construction of the fused aromatic and alicyclic rings. One approach involves the use of transition metal catalysis to build the polycyclic system. For instance, cobalt-catalyzed enantioselective reductive cyclization of alkynyl cyclodiketones has been shown to construct frameworks that constitute the core structure of natural products like this compound rsc.orgresearchgate.net. This method provides access to optically active polycyclic tertiary allylic alcohols bearing vicinal quaternary stereocenters rsc.org.
Another strategy for constructing the benzo[j]fluoranthene skeleton involves Suzuki-Miyaura coupling reactions followed by condensation reactions researchgate.net. This has been demonstrated in the total synthesis of bulgarein, another natural product with a benzo[j]fluoranthene framework researchgate.net.
Domino-Double Annulation and Related Methodologies
Domino and annulation strategies are powerful tools for the rapid construction of complex ring systems. A TfOH-catalyzed domino strategy involving the double annulation of arenes with propargylic alcohols has been reported for the rapid generation of indene-based polycyclic systems researchgate.netrsc.orgresearchgate.net. This methodology facilitates the formation of two C-C bonds in a single sequence, offering a unified access to indene (B144670) polycyclic systems with high yields and atom economy researchgate.netrsc.org. While this specific method was reported for the synthesis of systems like hypoxylonol A and daldinone A, it highlights the potential of domino-double annulation for constructing similar polycyclic frameworks found in this compound rsc.orgresearchgate.net.
Related methodologies, such as tandem Suzuki-Miyaura and intramolecular C-H arylation reactions, have also been employed for the synthesis of substituted fluoranthene (B47539) derivatives acs.org. This approach, utilizing both homogeneous and heterogeneous palladium catalysis, demonstrates the utility of cascade reactions in building the core structure acs.org.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is important for exploring their chemical space and potential biological activities. While specific detailed synthetic routes solely for this compound analogues are not extensively detailed in the provided context, the methodologies discussed for core structure synthesis can often be adapted for the preparation of substituted variants.
The isolation of other daldinone derivatives from natural sources, such as daldinone D, daldinone E, daldinone F, daldinone G, daldinone H, and daldinone J, indicates the natural occurrence of related structures researchgate.netresearchgate.netacs.orgnih.govmdpi.comresearchgate.netresearchgate.net. Studies on the synthesis of other natural products with similar benzo[j]fluoranthene frameworks, such as truncatone C, also contribute to the synthetic knowledge base for this compound analogues yok.gov.tr.
General methods for synthesizing fluoranthene derivatives via tandem reactions, like the Suzuki-Miyaura and intramolecular C-H arylation sequence, can be applied to introduce different substituents onto the fluoranthene core, potentially leading to this compound analogues acs.org.
Chiral Synthesis and Stereochemical Control
This compound possesses specific stereochemistry, and controlling this during synthesis is crucial for obtaining the biologically relevant enantiomer. Chiral synthesis approaches aim to synthesize compounds in an enantiomerically pure form sigmaaldrich.cn.
Cobalt-catalyzed enantioselective reductive cyclization has been shown to yield optically active polycyclic structures relevant to the this compound core, demonstrating a method for achieving stereochemical control in the construction of the fused rings rsc.orgresearchgate.net. This method can provide products with good to excellent enantioselectivities rsc.org.
The absolute configuration of this compound has been determined, which is essential information for guiding chiral synthetic efforts acs.org. Strategies for chiral synthesis often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of key steps sigmaaldrich.cnsioc-journal.cnshibaura-it.ac.jp. While the provided information does not detail a complete chiral total synthesis of this compound, the application of asymmetric catalytic methods in constructing similar chiral polycyclic systems highlights the potential for their use in this compound synthesis rsc.orgresearchgate.netchemrxiv.orgsnnu.edu.cn.
Biological Activities and Pharmacological Investigations Excluding Clinical Human Trials
Anticancer and Cytotoxic Activities
Investigations into the potential of daldinone C as an anticancer agent have primarily centered on its cytotoxic effects against various human cancer cell lines in laboratory settings.
The ability of this compound to induce cell death in human cancer cells has been evaluated through in vitro assays. These studies are fundamental in identifying the compound's potential for further development as a therapeutic agent.
Research has demonstrated that this compound exhibits cytotoxic activity against the human colorectal cancer cell line SW1116. researchgate.netnih.gov In a study evaluating a series of daldinone compounds, this compound was identified as having an IC₅₀ value of 41.0 µM against SW1116 cells. researchgate.netnih.gov This value indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For comparison, the conventional chemotherapy drug 5-fluorouracil had an IC₅₀ value of 37.0 µM in the same study. researchgate.netnih.gov
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | SW1116 | 41.0 |
In the initial study that isolated and characterized this compound, the compound was screened for cytotoxicity against several cancer cell lines. rsc.org The findings from this research indicated that this compound did not show significant inhibitory activity against the Jurkat J16 human leukemia cell line under the tested conditions. rsc.org There is currently no available scientific literature reporting on the cytotoxic effects of this compound specifically against the HL-60 or K-562 leukemia cell lines.
As part of the initial cytotoxic screenings, this compound was also evaluated against the Ramos Burkitt's lymphoma cell line. rsc.org The results of this screening showed that this compound did not exhibit notable cytotoxic activity against this cell line. rsc.org
To date, there are no published research findings on the in vitro cytotoxic activity of this compound against the SW480 colon adenocarcinoma cell line.
There is currently no scientific literature available that documents the investigation of this compound's cytotoxic effects on the Human Umbilical Vein Endothelial Cells (HUVEC) line.
Mechanisms of Action in Cellular Systems
No specific data is available on the mechanisms of action for this compound in cellular systems.
Induction of Intrinsic Apoptosis
There is no available research demonstrating that this compound induces intrinsic apoptosis.
Modulation of Autophagy Pathways
There is no available research indicating that this compound modulates autophagy pathways.
Caspase Activation
There is no available research to suggest that this compound is involved in caspase activation.
Comparative Cytotoxicity with Established Agents
No studies comparing the cytotoxicity of this compound with other established agents have been found.
In Vivo Studies in Animal Models
There are no published in vivo studies of this compound in animal models.
Enzyme Inhibition Activities
There is no information available regarding the enzyme inhibition activities of this compound.
Antimicrobial Activities
Investigations into the antimicrobial properties of this compound and its analogues have yielded varied results depending on the microbial species. It has been established that daldinone A and this compound are identical compounds. tandfonline.com Research on daldinone A has demonstrated its antimicrobial potential against Pseudomonas aeruginosa. medchemexpress.com
However, studies on related compounds have shown a spectrum of activity. One investigation of compounds, including daldinone A/C, found no growth inhibitory activity against Escherichia coli or the fungus Mucor hiemalis. tandfonline.com In the same study, a related compound exhibited moderate activity against Bacillus subtilis, with a measured Minimum Inhibitory Concentration (MIC). tandfonline.com
| Compound | Target Organism | Activity | MIC (µg/mL) |
|---|---|---|---|
| Daldinone A (this compound) | Pseudomonas aeruginosa | Active | Not Reported |
| Daldinone A/C Analogue (Compound 5) | Bacillus subtilis | Moderately Active | 8.34 |
| Daldinone A/C and Analogues (Compounds 1-5) | Escherichia coli | Inactive | Not Reported |
| Daldinone A/C and Analogues (Compounds 1-5) | Mucor hiemalis | Inactive | Not Reported |
Antioxidant Activities
Direct measurement of the antioxidant activity of this compound has not been extensively reported. However, significant antioxidant properties have been documented for several of its close analogues, primarily through DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
Daldinone B and daldinone E, analogues of this compound, have been shown to be effective DPPH radical scavengers. nih.gov Similarly, a series of isoindolinone derivatives isolated from Daldinia concentrica, named daldinans, have demonstrated potent to moderate antioxidant activities. mdpi.com
| Compound | Antioxidant Activity (DPPH Scavenging IC₅₀ in µM) |
|---|---|
| Daldinan D | 2.65 |
| Daldinan G | 3.21 |
| Daldinan E | 3.40 |
| Daldinan F | 3.50 |
| Daldinan A | 12.62 |
| Daldinan B | 39.67 |
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-activity relationship (SAR) studies provide insight into the chemical features responsible for the biological activities of this compound and its related compounds.
For acetylcholinesterase inhibition, the dimeric naphthalene (B1677914) structure appears to be important. This compound, a para-para linked naphthalene dimer, shows activity, as does the similarly linked dipolynaphthalene B. nih.gov In contrast, dipolynaphthalene A, an ortho-para linked dimer, was found to be inactive, suggesting that the linkage position of the naphthalene rings is a critical determinant for AChE inhibitory activity. nih.gov
In the context of antioxidant activity, studies on daldinan analogues isolated from Daldinia concentrica have elucidated key structural requirements. The presence of a methoxy group at C-5 and the methylation of the carboxyl group in the alkyl side chain were found to be crucial for enhancing free-radical scavenging activity. nih.gov For example, daldinans D-G, which possess these features, exhibited potent antioxidant activity with IC₅₀ values ranging from 2.65 to 3.50 µM. mdpi.com In contrast, daldinans A and B, which lack one or both of these modifications, showed more moderate activity. mdpi.com
Analytical and Spectroscopic Characterization Methods in Research
Chromatographic Techniques for Profiling and Purity Assessment
Chromatographic methods are indispensable for separating daldinone C from complex mixtures, such as fungal extracts, and for assessing its purity. These techniques leverage the differential partitioning of the compound between a stationary and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the analysis of this compound. nih.govmeasurlabs.comomicsonline.org HPLC separates compounds based on their interaction with a stationary phase (column) and a mobile phase. measurlabs.com The DAD then acquires UV-Vis spectra for each eluting peak, providing information about the compound's chromophores. measurlabs.com This is particularly useful for compounds like this compound that possess a conjugated aromatic system, resulting in strong UV absorbance. vulcanchem.com
In practice, HPLC-DAD is used to generate a chromatographic profile of fungal extracts, allowing for the initial identification of this compound based on its retention time and characteristic UV spectrum. tandfonline.comresearchgate.net It is a reliable method for routine analysis, purity assessment, and quantification of the compound in various samples. nih.govomicsonline.org
HPLC-Mass Spectrometry (MS)
The coupling of HPLC with Mass Spectrometry (HPLC-MS) offers a higher level of specificity and sensitivity for the analysis of this compound. tandfonline.comfigshare.com While HPLC separates the components of a mixture, the mass spectrometer provides mass-to-charge ratio (m/z) data for each component, revealing its molecular weight. tandfonline.comfigshare.com This combination is a powerful tool for confirming the identity of known compounds like this compound and for identifying new, related metabolites in fungal extracts. tandfonline.comfigshare.com The technique has been instrumental in the chemotaxonomic study of fungi from the Hypoxylaceae family, where this compound and its analogs are found. tandfonline.com
HPLC-Electronic Circular Dichroism (ECD)
For determining the absolute configuration of chiral molecules like this compound, HPLC coupled with an Electronic Circular Dichroism (ECD) detector is a valuable technique. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. nih.gov By comparing the experimental ECD spectrum of an isolated compound with theoretically calculated spectra, the absolute stereochemistry can be determined. nih.govacs.org This method has been crucial in assigning the correct absolute configurations of various daldinone derivatives. nih.govnih.govacs.org
Spectroscopic Techniques for Structural Elucidation and Configuration Determination
Once isolated and purified, spectroscopic methods are employed to determine the precise chemical structure and stereochemistry of this compound. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. figshare.comnih.govacs.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms in the molecule. acs.orgfigshare.comfrontiersin.org
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. acs.org For instance, COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. acs.org HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the complete carbon skeleton of the molecule. acs.orgfrontiersin.org The detailed analysis of these NMR data has been fundamental in confirming the planar structure of this compound and related compounds. figshare.comacs.org
Table 1: Representative NMR Data for Daldinone Derivatives
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 139.26; C | |
| 2 | δC, type | δ H (multiplicity, J in Hz) |
Note: This table provides an example format for presenting NMR data. Specific values for this compound would be populated from experimental data found in scientific literature.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a highly accurate mass spectrometry technique used to determine the elemental composition of a molecule. figshare.comacs.orgfrontiersin.org It provides a very precise mass measurement, often to four or five decimal places, which allows for the unambiguous determination of the molecular formula. acs.orgfrontiersin.orgmdpi.com For this compound, HRESIMS data is used to confirm its molecular formula, which is a critical piece of information in the structure elucidation process. figshare.comacs.org
Table 2: HRESIMS Data for Daldinone Analogs
| Compound | Molecular Formula | Calculated m/z | Measured m/z [M-H]⁻ |
| Daldinone E | C₂₀H₁₂ClO₆ | 383.0328 | 383.0330 |
| Daldinone B | C₂₀H₁₁O₆ | 347.0561 | 347.0563 |
This table illustrates the high precision of HRESIMS data in determining the molecular formula of daldinone derivatives. nih.govacs.org
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a pivotal technique for assigning the absolute configuration of chiral molecules like this compound. faccts.deencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the spatial arrangement of its atoms. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pubnih.gov
In the study of this compound, its absolute configuration was determined by comparing its experimental ECD data with established rules, such as the exciton (B1674681) chirality rule. nih.gov This method involves analyzing the interaction of different chromophores within the molecule.
For related daldinone derivatives, the experimental ECD spectra are often compared with spectra calculated using quantum chemical methods. nih.govresearchgate.net For instance, the absolute configuration of daldinone E was assigned by matching its experimental ECD spectrum with the predicted spectrum. nih.gov The experimental spectrum of daldinone E showed a positive Cotton effect around 252 nm and a negative one around 320 nm, which aligned well with the calculated data. nih.gov This correlation allows for the unambiguous assignment of the stereocenters. nih.govresearchgate.net
The following table summarizes the experimental ECD data for daldinone E, a structurally similar compound, which illustrates the type of data obtained in such analyses.
| Compound | Solvent | λmax (nm) (Δε) |
| Daldinone E | EtOH | 256 (+4.2), 322 (-0.7), 391 (+0.8) |
Data sourced from reference nih.gov
X-ray Diffraction Analysis
X-ray diffraction analysis is a powerful, non-destructive technique that provides precise information about the crystal structure of a compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. malvernpanalytical.comdti.dk This method was instrumental in the structural elucidation of this compound. nih.gov
For this compound, single-crystal X-ray diffraction analysis provided unambiguous confirmation of its molecular structure. nih.gov Similarly, the structures of the related compounds daldinone A and daldinone B were also determined using X-ray crystallographic analysis. nih.gov This technique is considered the gold standard for structural determination when suitable crystals can be obtained.
Computational Chemistry for Configuration Assignments (e.g., TDDFT-ECD, OR calculations)
Computational chemistry plays a crucial role in assigning the absolute configuration of natural products like this compound, especially when X-ray crystallography is not feasible or when further confirmation is needed. nih.govfrontiersin.org Methods such as Time-Dependent Density Functional Theory (TDDFT) for calculating ECD spectra and Optical Rotation (OR) are commonly employed. nih.govresearchgate.net
The process typically involves:
Conformational Analysis: Identifying the most stable, low-energy conformers of the molecule. nih.gov
Calculation of Spectroscopic Properties: For each conformer, the ECD spectrum and optical rotation are calculated using a selected level of theory (e.g., B3LYP functional with a 6-31+G** basis set). nih.gov
Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their predicted populations at a given temperature and averaged to produce a final theoretical spectrum. nih.gov
Comparison with Experimental Data: The calculated spectrum is then compared with the experimental ECD spectrum. A good match between the signs and shapes of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.govresearchgate.net
This approach was successfully used to determine the absolute configurations of daldinone E and other related daldinones. nih.govresearchgate.net For daldinone E, the calculated specific rotation value ([α]D 57) showed good agreement with the experimental value ([α]D 60), further supporting the assigned configuration. nih.gov Similarly, for a related epoxide-containing daldinone analogue, the calculated specific rotation ([α]D -195) and ECD spectrum matched well with the experimental data ([α]D -216). nih.gov
Chemotaxonomic Applications of this compound Profiles
The presence of specific secondary metabolites, like this compound, within certain fungal species serves as a valuable chemotaxonomic marker. researchgate.netfigshare.com Chemotaxonomy uses the chemical profiles of organisms to aid in their classification and to understand their phylogenetic relationships. researchgate.netreviberoammicol.com
This compound, along with other daldinones and related benzo[j]fluoranthenes, has been identified in fungi belonging to the family Hypoxylaceae, particularly within the genera Annulohypoxylon and Daldinia. researchgate.netbohrium.com The distribution of these compounds is often species-specific, making them useful for distinguishing between closely related taxa. researchgate.netfigshare.com For example, this compound has been isolated from the endophytic fungus Hypoxylon truncatum and has also been reported from an endophytic Annulohypoxylon sp. nih.govresearchgate.net The consistent production of these types of compounds within a particular species or group of species supports their taxonomic classification, which is also based on morphological and molecular data. researchgate.netfigshare.com
Recently, it was discovered that the structure previously assigned to daldinone A was incorrect and is, in fact, identical to this compound. figshare.com This highlights the importance of accurate chemical characterization in chemotaxonomic studies. The presence of this compound and its derivatives can help to define the chemical space of a particular fungal genus or species, contributing to a more comprehensive understanding of its biodiversity. figshare.comreviberoammicol.com
Future Perspectives and Research Challenges for Daldinone C
Deepening Understanding of Biological Mechanisms
While daldinone C has demonstrated cytotoxic activity, a comprehensive understanding of its precise biological mechanisms of action is still needed. Future research should focus on elucidating the molecular targets and pathways through which this compound exerts its effects. This includes investigating its interactions with cellular components and signaling cascades. Understanding these mechanisms at a deeper level is crucial for rational drug design and the development of more potent and selective analogues. Research into the biological activities of secondary metabolites from Daldinia species, the genus to which Hypoxylon is closely related, highlights the diverse range of activities observed, including cytotoxic, antimicrobial, anti-inflammatory, antifungal, anti-virus, and enzyme-inhibitory effects, suggesting the potential for varied mechanisms that warrant detailed investigation for individual compounds like this compound. researchgate.netmdpi.comnih.gov Studies on related daldinone analogues have indicated mechanisms involving the induction of intrinsic apoptosis and the blocking of autophagy in cancer cells, suggesting potential avenues for investigating this compound's actions. rsc.orgrsc.org
Expanding the Biosynthetic Capabilities of Producing Organisms
Enhancing the production of this compound from its natural fungal sources is a significant challenge. Current yields may be low, necessitating the exploration of strategies to improve biosynthesis and accumulation.
Advanced Fermentation Optimization
Optimization of fermentation processes is a key area for increasing this compound production. This involves systematically investigating and adjusting parameters such as media composition, temperature, pH, aeration, and fermentation time to create optimal conditions for fungal growth and metabolite production. scirp.orgnih.gov Advanced fermentation optimization techniques, potentially incorporating statistical modeling and high-throughput screening, can help identify the most influential factors and their interactions to maximize this compound yield. scirp.orgijournals.cn Research in fermentation optimization for other compounds has shown that adjusting temperature, humidity, and time can significantly impact the yield and quality of the final product. scirp.org
Metabolic Engineering of Fungal Strains
Metabolic engineering offers a powerful approach to enhance this compound biosynthesis by manipulating the genetic pathways within the producing fungal strains. This could involve identifying and overexpressing key enzymes in the this compound biosynthetic pathway, downregulating competing pathways, or introducing genes from other organisms to enhance precursor availability or improve catalytic steps. nptel.ac.incragenomica.esfrontiersin.org Genomic information and tools for genetic manipulation in fungi, particularly within the Xylariales order which includes Hypoxylon and Daldinia, can facilitate these metabolic engineering efforts. researchgate.netmdpi.com
Investigation of Underexplored Fungal Endophytes
This compound was first isolated from an endophytic fungus. nih.govcapes.gov.br Endophytic fungi represent a vast and underexplored source of novel bioactive compounds. nih.govglobalresearchonline.netrkmvc.ac.in Future research should continue to investigate endophytes from diverse host plants and ecological niches for potentially new or higher-yielding sources of this compound or related analogues. nih.govrkmvc.ac.inrsc.orgmdpi.comyok.gov.tr Exploring endophytes from specific environments like mangroves has already led to the discovery of new daldinone derivatives. rsc.orgrsc.org Targeted screening and isolation efforts from a wider range of endophytic fungi could lead to the discovery of strains with superior this compound production capabilities or novel biosynthetic pathways. nih.govglobalresearchonline.netrkmvc.ac.inrsc.orgmdpi.comyok.gov.tr
Development of Novel Synthetic Routes and Analogues
Chemical synthesis provides an alternative or complementary route to obtain this compound and to generate novel analogues with potentially improved properties. While the biosynthetic pathway has been postulated, efficient and scalable synthetic routes to the complex benzo[j]fluoranthene core of this compound are important for research and potential development. capes.gov.brrsc.org Challenges lie in developing stereoselective and efficient synthetic strategies. Research into the synthesis of fluoranthene (B47539) derivatives and related polycyclic aromatic hydrocarbons is ongoing, exploring various catalytic methods and domino reactions that could potentially be adapted for this compound synthesis. mdpi.comacs.orgbilkent.edu.tracs.org The development of novel synthetic routes would also enable the creation of a library of this compound analogues with modifications to the basic structure, which could then be evaluated for enhanced potency, selectivity, or altered biological activities. yok.gov.tr
Translational Research Potential in Pre-clinical Models
The cytotoxic activity of this compound suggests potential for translational research, particularly in the development of new therapeutic agents. capes.gov.brglobalresearchonline.net Future studies should focus on evaluating the efficacy and safety of this compound in relevant pre-clinical models, such as in vitro cell line panels representing various diseases and in vivo animal models. rsc.orgchem960.com This includes detailed pharmacokinetic and pharmacodynamic studies to understand how the compound is absorbed, distributed, metabolized, and excreted, as well as its dose-response relationship and potential for accumulation or off-target effects. researchgate.netmdpi.comnih.govfrontiersin.org While this compound has shown cytotoxicity against certain cancer cell lines, further comprehensive pre-clinical evaluations are necessary to determine its therapeutic index and potential clinical applications. capes.gov.brglobalresearchonline.net Computational approaches can play a role in predicting ADMET properties and guiding preclinical studies. frontiersin.org
Addressing Analytical Complexities for Minor Metabolites
The study of natural products derived from complex biological sources, such as fungal endophytes which produce this compound, inherently involves significant analytical challenges, particularly concerning the identification and characterization of minor metabolites. This compound is often isolated alongside a suite of related compounds, including other daldinones and structurally distinct metabolites, from fungal extracts bidd.groupplantaedb.comchem960.comcaymanchem.comchemspider.com. This co-occurrence necessitates sophisticated analytical strategies to effectively separate and analyze individual components present in varying concentrations.
One of the primary analytical complexities lies in the potentially low abundance of minor metabolites compared to the major compounds in a crude extract. Isolating these minor constituents in sufficient quantities for detailed structural elucidation poses a considerable challenge chemspider.com. Traditional isolation techniques, such as solvent extraction and various forms of chromatography (e.g., column chromatography, HPLC), are essential but often require extensive multi-step processes to achieve adequate purity for spectroscopic analysis bidd.groupchem960.comcaymanchem.com.
Furthermore, the structural complexity of this compound and its analogues demands advanced spectroscopic methods for definitive characterization. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including HSQC, HMBC, COSY, and ROESY), Mass Spectrometry (MS), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Electronic Circular Dichroism (ECD) spectroscopy, and X-ray diffraction analysis are routinely employed bidd.groupplantaedb.comchem960.comcaymanchem.com. Applying these methods to minor metabolites is complicated by the limited sample amounts obtained after isolation, which can affect the sensitivity and quality of the spectroscopic data.
An additional layer of complexity arises from the potential instability of certain metabolites during the isolation and analysis procedures. For instance, the formation of artifacts during chromatographic separation has been observed for daldinone analogues, which can confound the identification of genuine natural products, including minor ones chem960.comcaymanchem.com. Careful method development and optimization are crucial to minimize such transformations.
Addressing these analytical complexities for minor metabolites of this compound requires a multi-faceted approach. Enhancing the production of these low-abundance compounds through optimized fermentation conditions or strategies like co-cultivation with other microorganisms or the use of epigenetic modifiers can provide larger quantities for analysis plantaedb.comchemspider.com. Advanced analytical platforms, such as hyphenated techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), offer high sensitivity and selectivity, enabling the detection and preliminary characterization of minor components within complex mixtures even without extensive prior isolation chemspider.com. Metabolomics approaches utilizing these sensitive techniques can provide a broader picture of the fungal metabolome and help prioritize minor compounds for targeted isolation and detailed structural studies. Solid-phase extraction (SPE) can also be a useful technique for initial fractionation of crude extracts, simplifying the mixture before more detailed chromatographic separation chemspider.com.
The ongoing development and application of these advanced analytical techniques, coupled with strategies to enhance the production of minor metabolites, are critical for fully exploring the chemical diversity of this compound-producing organisms and uncovering potentially bioactive, low-abundance compounds.
Q & A
Q. What are the standard protocols for isolating daldinone C from fungal sources?
this compound is typically isolated via solvent extraction, chromatographic separation, and spectroscopic validation. Key steps include:
- Fungal Fermentation : Cultivate endophytic fungi (e.g., Hypoxylon truncatum or Annulohypoxylon spp.) in nutrient-rich media for 14–21 days .
- Extraction : Use ethyl acetate or methanol to extract metabolites from fungal mycelia or broth.
- Purification : Employ column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC to isolate this compound. Purity is confirmed via TLC and NMR .
- Yield Optimization : Adjust fermentation conditions (pH, temperature) and use co-cultivation with bacteria (e.g., Streptomyces spp.) to enhance production .
Q. Which spectroscopic methods are critical for confirming this compound’s structure?
Structural elucidation relies on:
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR identify carbon frameworks and substituents. For example, this compound’s benzo[j]fluoranthene skeleton is confirmed via HMBC correlations .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS determines molecular formulas (e.g., C₂₀H₁₆O₅ for this compound) .
- Electronic Circular Dichroism (ECD) : Absolute configuration is resolved by comparing experimental ECD spectra with DFT-calculated data .
Q. What in vitro models are used to evaluate this compound’s cytotoxicity?
Common models include:
- Colorectal Cancer Cell Lines : SW1116 cells (IC₅₀ = 49.5 µM for this compound) .
- Lymphoma/Leukemia Models : Jurkat J16 and Ramos cells for apoptosis/autophagy studies (e.g., daldinone I, a derivative, shows IC₅₀ = 6.6–14.1 µM) .
- Comparative Controls : 5-Fluorouracil (5-FU) is often used as a positive control due to similar IC₅₀ ranges .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | SW1116 | 49.5 | |
| Daldinone D | SW1116 | 41.0 | |
| Daldinone I | Ramos | 6.6 |
Advanced Research Questions
Q. How do co-cultivation strategies influence this compound biosynthesis?
Co-culturing fungi with bacteria alters secondary metabolite profiles:
- Metabolite Induction : Streptomyces lividans or S. coelicolor increases 1-hydroxy-8-methoxynaphthalene production by 38-fold, a precursor in daldinone biosynthesis .
- Specificity : Bacillus subtilis or B. cereus shows no significant effect, highlighting bacterial genus-specific interactions .
- Methodology : Use dual-culture plates or mixed fermentation broths, followed by LC-MS to track metabolite changes .
Q. What computational methods resolve contradictions in this compound’s absolute configuration?
Discrepancies are addressed via:
- Conformational Searches : MMFF94 molecular mechanics generate low-energy conformers .
- DFT Optimization : B3LYP/6-31G(d) refines geometries and calculates ECD spectra. For this compound, (6bR,7S) configuration is confirmed by matching experimental and computed ECD .
- Solvent Effects : Include implicit solvent models (e.g., PCM) if conformational flexibility is high .
Q. How can researchers reconcile conflicting bioactivity data for this compound?
Address variability by:
- Standardizing Assays : Use identical cell lines (e.g., SW1116) and incubation times (72 hours) .
- Controlling Extraction Artifacts : Monitor spontaneous transformations (e.g., daldinone F formation from this compound during isolation) .
- Replicating Conditions : Validate results across labs using shared fungal strains and protocols .
Q. What biosynthetic pathways are proposed for this compound?
this compound is hypothesized to derive from oxidative coupling of two 1,8-dihydroxynaphthalene (DHN) units:
- Precursor Feeding : Adding DHN to fungal cultures induces dose-dependent daldinone B production, supporting this pathway .
- Enzymatic Steps : Hypothetical cytochrome P450 oxidases and dimerization enzymes are inferred but require gene knockout validation .
Methodological Guidance
Q. How to design a robust study on this compound’s mechanism of action?
Follow these steps:
- Hypothesis-Driven Design : Link structural features (e.g., hydroxyl groups) to bioactivity (e.g., apoptosis induction) .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to identify targets like autophagy-related proteins .
- Ethical Replication : Use triplicate experiments and report negative results to avoid publication bias .
Q. What are key pitfalls in this compound research, and how to mitigate them?
Common challenges include:
- Artifact Formation : Use fresh extracts and minimize exposure to light/oxygen during isolation .
- Spectral Overlaps : Apply 2D NMR (e.g., NOESY) to resolve ambiguous peaks in congested spectra .
- Biological Variability : Source fungi from authenticated repositories (e.g., CBS-KNAW) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
